o-Acetyllamivudine
Description
Significance of Nucleoside Analogs in Therapeutics
Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapies. nih.govcymitquimica.com These synthetic compounds are structurally similar to naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. azolifesciences.com This mimicry allows them to interfere with the replication processes of viruses and cancer cells. azolifesciences.comwikipedia.org Once inside a cell, nucleoside analogs are converted into their active triphosphate forms, which are then incorporated into the growing DNA or RNA chains by viral or cellular polymerases. azolifesciences.com This incorporation can lead to the termination of the chain, halting replication. nih.govwikipedia.org
The therapeutic success of nucleoside analogs stems from their ability to selectively target viral enzymes, such as reverse transcriptase in HIV, or to be preferentially activated in rapidly dividing cancer cells. wikipedia.orgcuni.cz This selectivity generally results in a better-tolerated treatment profile compared to less targeted therapies. nih.govazolifesciences.com A wide range of nucleoside analogs have been approved for treating viral infections like HIV, hepatitis B and C, and herpes simplex, as well as various cancers. nih.govnih.gov The ongoing research and development in this field continue to produce new and improved analogs with enhanced efficacy and broader applications. nih.gov
Historical Context of Acetylated Nucleoside Analogs
The development of acetylated nucleoside analogs represents a strategic approach to improve the pharmacological properties of parent nucleoside drugs. Historically, a significant challenge in nucleoside analog therapy has been their delivery into target cells. As hydrophilic molecules, they often require specific transporter proteins to cross cell membranes. azolifesciences.com Acetylation, the process of adding an acetyl group, can increase the lipophilicity of the nucleoside analog, potentially enhancing its absorption and cellular uptake.
In the past, various protecting groups, including acetyl groups, have been utilized in the synthesis of nucleoside analogs to achieve selective chemical modifications. tandfonline.com For instance, the synthesis of compounds like 3',5'-O-Bis(acetyl)-2'-deoxycytidine highlights the use of acetylation as a key step in creating modified nucleosides. tandfonline.com This historical work laid the groundwork for designing prodrugs, where acetylated forms of active drugs are administered and then metabolized in the body to release the parent compound. This strategy has been explored to enhance the delivery and efficacy of various therapeutic agents.
Positioning of O-Acetyllamivudine as a Research Compound
This compound is an acetylated derivative of Lamivudine (B182088), a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B. cymitquimica.comencyclopedia.pub As a research compound, this compound is primarily of interest for studying the effects of acetylation on the properties of Lamivudine. nih.gov Research chemicals, in the context of scientific investigation, are substances used to explore new therapeutic strategies and understand pharmacological mechanisms, though they are not intended for therapeutic use themselves. greenhousetreatment.com
The synthesis of this compound has been described in the literature, often as part of broader studies on nucleoside modifications. tandfonline.com For example, a process for the chemoselective N-deacetylation of protected nucleosides mentions the preparation of O-Acetyl-lamivudine. tandfonline.com Investigations involving this compound could explore its potential as a prodrug of Lamivudine, aiming to improve its bioavailability or alter its metabolic profile. The study of such derivatives is crucial for the development of next-generation nucleoside analog therapies with improved characteristics.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 151767-03-2 | cymitquimica.comcymitquimica.com |
| Molecular Formula | C10H13N3O4S | cymitquimica.com |
| Molecular Weight | 271.29 g/mol | cymitquimica.com |
| Purity | Min. 95% | cymitquimica.com |
| Appearance | White solid | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
151767-03-2 |
|---|---|
Molecular Formula |
C10H13N3O4S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H13N3O4S/c1-6(14)16-4-9-17-8(5-18-9)13-3-2-7(11)12-10(13)15/h2-3,8-9H,4-5H2,1H3,(H2,11,12,15)/t8-,9+/m0/s1 |
InChI Key |
GOKJDGDJMGPXQO-DTWKUNHWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=CC(=NC2=O)N |
Canonical SMILES |
CC(=O)OCC1OC(CS1)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modifications of O Acetyllamivudine
Strategies for Stereoselective Synthesis
The stereochemical configuration of Lamivudine (B182088), and by extension o-Acetyllamivudine, is crucial for its biological activity. The desired stereoisomer possesses the (2R, 5S) configuration. Synthetic strategies are therefore meticulously designed to control the stereochemistry at both the C2 and C5 positions of the 1,3-oxathiolane ring.
Glycosidation Reactions and Lewis Acid Catalysis
A pivotal step in the synthesis of lamivudine precursors is the glycosidation reaction, which involves the coupling of a protected pyrimidine (B1678525) base, such as N-acetylcytosine, with an activated 1,3-oxathiolane derivative. The stereochemical outcome of this reaction is significantly influenced by the choice of Lewis acid catalyst. Various Lewis acids, including trimethylsilyl trifluoromethanesulfonate (TMSOTf), titanium tetrachloride (TiCl4), and zirconium tetrachloride (ZrCl4), have been employed to promote this reaction. newdrugapprovals.orggoogle.com
The use of a chiral auxiliary on the 1,3-oxathiolane ring can induce facial selectivity during the glycosidation, leading to the preferential formation of the desired cis-isomer. For instance, coupling an acylated oxathiolane with silylated N-acetylcytosine in the presence of a Lewis acid can proceed with high diastereoselectivity. newdrugapprovals.org The mechanism often involves the formation of an oxonium ion intermediate, with the stereochemistry of the final product being directed by the existing stereocenters on the oxathiolane ring and the nature of the catalyst.
A study on the large-scale synthesis of Lamivudine highlighted the use of ZrCl4 as a mild and efficient Lewis acid catalyst for the N-glycosylation step, allowing for the preferential formation of a single isomer from a racemic mixture of the 1,3-oxathiolane acetate substrate. rsc.org
| Catalyst | Substrate | Key Features |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Protected 1,3-oxathiolane and silylated cytosine | Commonly used Lewis acid for promoting glycosylation reactions. |
| Titanium tetrachloride (TiCl4) | Protected 1,3-oxathiolane and silylated cytosine | Can influence the stereoselectivity of the glycosylation reaction. newdrugapprovals.org |
| Zirconium tetrachloride (ZrCl4) | Racemic 1,3-oxathiolane acetate and silylated cytosine | Enables stereoselective synthesis on a large scale. rsc.org |
Enzymatic Resolution Approaches
Enzymatic resolution offers a powerful and environmentally benign method for obtaining enantiomerically pure intermediates for the synthesis of this compound. This strategy relies on the ability of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.
One common approach involves the enzymatic acetylation of a racemic mixture of a 5-hydroxy-1,3-oxathiolane intermediate. For example, lipases can selectively acetylate the undesired enantiomer, leaving the desired enantiomer in its original hydroxyl form, which can then be separated. Conversely, enzymatic hydrolysis of a racemic acetate can also be employed, where the enzyme selectively deacetylates one enantiomer. rsc.orgresearchgate.net
A dynamic kinetic resolution (DKR) protocol has been developed for the asymmetric synthesis of Lamivudine. researchgate.net This process combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. In one such method, a surfactant-treated subtilisin Carlsberg was used to catalyze the dynamic kinetic resolution of a 1,3-oxathiolane intermediate, leading to a highly efficient synthesis of the Lamivudine precursor. researchgate.net
| Enzyme | Reaction Type | Substrate | Outcome |
| Lipase (e.g., from Candida antarctica) | Acetylation/Hydrolysis | Racemic 5-hydroxy-1,3-oxathiolane or its acetate | Separation of enantiomers for stereoselective synthesis. rsc.orgresearchgate.net |
| Subtilisin Carlsberg | Dynamic Kinetic Resolution | 1,3-oxathiolane intermediate | High-yield synthesis of the desired enantiomerically pure precursor. researchgate.net |
Protecting Group Chemistry in Nucleoside Synthesis
Protecting groups are indispensable in the synthesis of this compound to ensure regioselectivity and prevent unwanted side reactions. The primary sites requiring protection are the exocyclic amino group of the cytosine base and the hydroxyl group of the 1,3-oxathiolane intermediate.
The amino group of cytosine is typically protected as an amide, most commonly an acetyl group (N-acetylcytosine). newdrugapprovals.org This protection serves two main purposes: it prevents the amino group from interfering with the glycosylation reaction and it enhances the solubility of the nucleobase in organic solvents. The N-acetyl group is generally stable under the conditions of glycosylation and can be removed in a later step by basic hydrolysis.
The hydroxyl group of the 1,3-oxathiolane intermediate is often protected as an acetate. This O-acetyl group serves as a good leaving group during the Lewis acid-catalyzed glycosylation reaction. The strategic use of these protecting groups allows for the controlled and sequential construction of the desired nucleoside structure. After the glycosidic bond is formed, the protecting groups are removed to yield the final product or an intermediate ready for further modification.
Derivatization and Analog Generation
O-Acetylation and Deacetylation Strategies
The direct O-acetylation of Lamivudine to form this compound, specifically at the 5'-hydroxyl position, is a key derivatization. This can be achieved using standard acetylating agents such as acetic anhydride in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP). The reactivity of the primary 5'-hydroxyl group is generally higher than that of the secondary hydroxyl groups in nucleosides, allowing for a degree of selective acetylation under controlled conditions.
Deacetylation, the removal of the acetyl group, can be accomplished through basic hydrolysis, for instance, using potassium carbonate in methanol. nih.gov This process regenerates the hydroxyl group. The ability to readily acetylate and deacetylate the 5'-hydroxyl group provides a versatile handle for the temporary protection of this position during the synthesis of other derivatives or for the direct preparation of this compound as a final compound.
Synthesis of Phosphorodiamidate Prodrugs
Phosphorodiamidate prodrugs represent a significant class of nucleoside analogs designed to improve cellular uptake and intracellular phosphorylation, the rate-limiting step in the activation of many nucleoside drugs. The synthesis of phosphorodiamidate prodrugs of Lamivudine typically starts from the parent nucleoside.
A general synthetic route involves the reaction of Lamivudine with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base to form a phosphorodichloridate intermediate. This intermediate is then reacted in situ with an excess of an amino acid ester, for example, the p-toluenesulfonate salt of L-alanine benzyl ester, in the presence of a tertiary amine base like triethylamine. researchgate.net This two-step, one-pot procedure yields the symmetrical phosphorodiamidate prodrug.
Interestingly, when Lamivudine itself is used, both the 5'-hydroxyl and the 4-amino groups can react, leading to a mixture of products. researchgate.net To achieve selective phosphorylation at the 5'-position, protection of the 4-amino group, for instance as N-acetyl-lamivudine, can be employed prior to the phosphorylation reaction. researchgate.net
| Reagent | Purpose |
| Phosphorus oxychloride | Phosphorylating agent to form the phosphorodichloridate intermediate. researchgate.net |
| Amino acid ester (e.g., L-alanine benzyl ester) | Nucleophile that reacts with the phosphorodichloridate to form the phosphorodiamidate moiety. researchgate.net |
| Triethylamine | Base to facilitate the phosphorylation and subsequent amidation reactions. researchgate.net |
Exploration of Other Chemical Derivatives
In the quest to enhance the therapeutic profile of lamivudine, researchers have explored the synthesis of various chemical derivatives. These modifications aim to improve properties such as efficacy, bioavailability, and cellular uptake, while potentially reducing toxicity. This exploration has led to the development of several novel compounds derived from the basic lamivudine structure.
One area of focus has been the synthesis of amide ester derivatives of lamivudine. These compounds are typically prepared through the acylation and esterification of lamivudine with different acid chlorides. A study detailed the preparation of six such derivatives, showcasing a direct synthetic route to these modified compounds. The structures of these derivatives were confirmed using mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy researchgate.net.
The rationale behind creating these ester derivatives is often to modulate the physicochemical properties of the parent drug, such as its lipophilicity. For instance, the octanol-water partition coefficient (log D), a measure of lipophilicity, was found to be significantly higher for the amide esters compared to lamivudine itself. The log D values for the amide esters ranged from 0.12 to 4.88, whereas lamivudine's log D was measured to be between -1.19 and -1.15 at pH 5 and 7. This increase in lipophilicity can influence how a drug interacts with biological membranes and could potentially enhance its transport across the skin researchgate.net.
Conversely, the aqueous solubility of these amide ester derivatives was found to be lower than that of lamivudine. At pH 5 and 7, lamivudine's solubility was 114.36 mg/ml and 91.57 mg/ml, respectively. The synthesized amide esters, however, exhibited solubilities in the range of 1.00 x 10⁻⁴ to 8.34 mg/ml and 1.00 x 10⁻⁴ to 6.16 mg/ml under the same conditions researchgate.net. This trade-off between lipophilicity and aqueous solubility is a critical consideration in drug design.
Among the synthesized amide esters, N-acetyllamivudine-5'-acetate and N-propionyllamivudine-5'-propionate demonstrated notable transdermal flux in different mediums researchgate.net.
Below is a data table summarizing the physicochemical properties of some synthesized lamivudine amide ester derivatives:
| Compound Name | Aqueous Solubility at pH 5 (mg/ml) | Aqueous Solubility at pH 7 (mg/ml) | Log D at pH 5 | Log D at pH 7 |
| Lamivudine | 114.36 | 91.57 | -1.19 | -1.15 |
| N-acetyllamivudine-5'-acetate | Data not available | Data not available | Data not available | Data not available |
| N-propionyllamivudine-5'-propionate | Data not available | Data not available | Data not available | Data not available |
| N-butyryllamivudine-5'-butyrate | Data not available | Data not available | Data not available | Data not available |
| N-hexanoyllamivudine-5'-hexanoate | Data not available | Data not available | Data not available | Data not available |
Another synthetic avenue has been the modification of the N⁴-position of the cytosine ring. Researchers have successfully synthesized N⁴-substituted derivatives of lamivudine. The process typically involves protecting the 5'-hydroxyl group of lamivudine, for instance with tert-butyldimethylsilyl chloride (TBDMSCl), followed by treatment with a fatty acyl chloride. Subsequent deprotection yields the desired N⁴-acyl lamivudine derivatives. This approach has been reported to produce these derivatives in yields ranging from 50–65% tandfonline.com.
Furthermore, co-drugs of lamivudine have been developed. An example is the synthesis of a derivative linking lamivudine with ursolic acid. This involved a multi-step process where ursolic acid was first modified and then coupled with lamivudine to form the final co-drug tandfonline.com. Such strategies aim to combine the therapeutic effects of two different molecules into a single compound.
The exploration of these and other chemical derivatives of lamivudine continues to be an active area of research, driven by the goal of developing new therapeutic agents with improved pharmacological profiles tandfonline.com.
Prodrug Design Principles and Biotransformation Pathways
Rationale for O-Acetyllamivudine as a Prodrug
The primary motivation for designing a prodrug such as this compound is to improve the parent drug's physicochemical and pharmacokinetic properties. mdpi.com Esterification of a parent drug is a common and effective prodrug strategy. researchgate.net
The addition of an acetyl group to lamivudine (B182088) to form this compound is intended to increase its lipophilicity. mdpi.com Increased lipophilicity can lead to enhanced membrane permeability, which may improve the drug's absorption from the gastrointestinal tract and its ability to cross cellular membranes to reach the intracellular space where it exerts its antiviral activity. nih.govresearchgate.net For instance, the bioavailability of ampicillin (B1664943) was significantly increased by its conversion to a more lipophilic ester prodrug, pivampicillin. researchgate.net While specific pharmacokinetic data for this compound is not extensively documented in publicly available literature, the general principle of using lipophilic prodrugs suggests that this compound would be absorbed more readily than lamivudine itself. mdpi.com
Illustrative Pharmacokinetic Parameters of a Lipophilic Prodrug vs. Parent Drug
| Parameter | Parent Drug (e.g., Lamivudine) | Lipophilic Prodrug (e.g., this compound - Illustrative) |
|---|---|---|
| Oral Bioavailability | ~86% mdpi.com | Potentially > 90% |
| Membrane Permeability | Moderate | High |
| Cmax (Peak Plasma Concentration) | Variable | Potentially Higher |
| Tmax (Time to Peak Concentration) | 0.5 - 1.5 hours acs.org | Potentially Shorter |
Note: The values for this compound are illustrative and based on the expected improvements from a lipophilic prodrug strategy, not on direct experimental data for this specific compound.
Prodrugs can be designed for targeted delivery to specific tissues or organs, thereby increasing the drug concentration at the site of action and reducing systemic side effects. openmedicinalchemistryjournal.com One area of interest for lamivudine prodrugs is enhancing delivery to the central nervous system (CNS), which can be a reservoir for viral infections like HIV. nih.govresearchgate.net The blood-brain barrier (BBB) restricts the entry of many drugs, including lamivudine. By increasing the lipophilicity through acetylation, this compound may have a greater ability to passively diffuse across the BBB. nih.gov Once inside the CNS, the prodrug would be converted to the active lamivudine, achieving a higher local concentration than could be attained with the parent drug alone. news-medical.netmdpi.com
Enzymatic Bioactivation Mechanisms
The conversion of a prodrug to its active form is a critical step in its mechanism of action. For this compound, this bioactivation is expected to be a two-step process involving initial hydrolysis followed by intracellular phosphorylation.
This compound is an ester prodrug. The hydrolysis of the ester bond to release the active lamivudine and acetic acid is anticipated to be catalyzed by ubiquitous esterase enzymes present in the body, such as those in the plasma, liver, and intestinal mucosa. nih.govbeilstein-journals.org This enzymatic cleavage is a common activation pathway for many ester-based prodrugs. beilstein-journals.org The process is generally rapid, ensuring that the active drug is made available to the body's tissues. beilstein-journals.org While specific studies on the esterase-mediated hydrolysis of this compound are not widely available, the principle is well-established for other acetylated compounds. acs.org
General Reaction for Esterase-Mediated Hydrolysis
| Substrate | Enzyme | Products |
|---|---|---|
| This compound | Esterase | Lamivudine + Acetic Acid |
This table illustrates the expected enzymatic reaction.
Following the hydrolysis of the acetyl group, the released lamivudine must be converted into its pharmacologically active form, lamivudine triphosphate (3TC-TP). frontiersin.orgnih.gov This is a crucial step for its antiviral activity.
Intracellular Metabolic Fates of the Active Moiety
Once lamivudine is released from the prodrug and enters the target cells, it undergoes a series of phosphorylation steps catalyzed by intracellular kinases to become the active lamivudine triphosphate (3TC-TP). pharmgkb.org
The metabolic pathway for the activation of lamivudine is as follows:
Lamivudine to Lamivudine Monophosphate (3TC-MP): This initial phosphorylation is catalyzed by deoxycytidine kinase. pharmgkb.org
Lamivudine Monophosphate to Lamivudine Diphosphate (B83284) (3TC-DP): This step is mediated by cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase. pharmgkb.org
Lamivudine Diphosphate to Lamivudine Triphosphate (3TC-TP): The final phosphorylation to the active triphosphate form is carried out by nucleoside diphosphate kinase. pharmgkb.org
The active 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate, for incorporation into the growing viral DNA chain by the viral reverse transcriptase enzyme. pharmgkb.org The incorporation of 3TC-TP results in the termination of the DNA chain, thereby inhibiting viral replication. pharmgkb.org The active metabolite has a long intracellular half-life, which allows for sustained antiviral pressure. nih.gov A minor portion of lamivudine can be metabolized to an inactive trans-sulfoxide metabolite before being excreted. pharmgkb.org
Intracellular Phosphorylation Cascade of Lamivudine
| Precursor | Enzyme | Product |
|---|---|---|
| Lamivudine | Deoxycytidine kinase | Lamivudine monophosphate |
| Lamivudine monophosphate | Cytidine monophosphate/deoxycytidine monophosphate kinase | Lamivudine diphosphate |
| Lamivudine diphosphate | Nucleoside diphosphate kinase | Lamivudine triphosphate |
This table details the sequential phosphorylation of lamivudine to its active form.
Preclinical Pharmacodynamics and Mechanisms of Antiviral Action
Elucidation of Antiviral Mechanisms
The antiviral effect of lamivudine (B182088) is a multi-step process that occurs inside the host's cells. As a synthetic nucleoside analogue, it interferes with the viral replication cycle. drugbank.compatsnap.com Upon entering a cell, lamivudine is metabolized by intracellular kinases into its active form, lamivudine triphosphate (L-TP or 3TC-TP). nih.govpharmgkb.orgontosight.ai This active metabolite is key to its ability to inhibit viral replication.
The primary targets for lamivudine's active triphosphate metabolite (L-TP) are viral-specific enzymes essential for replication. drugbank.compatsnap.com L-TP acts as a competitive inhibitor of the reverse transcriptase in Human Immunodeficiency Virus (HIV) and the DNA polymerase in Hepatitis B Virus (HBV). drugbank.compatsnap.com It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of these viral enzymes. patsnap.compharmgkb.orgontosight.ai A key advantage of lamivudine is its specificity for viral polymerases over human DNA polymerases, which reduces its toxicity to host cells. patsnap.comnih.gov
As a cytosine analog, lamivudine triphosphate is recognized by the viral polymerase and incorporated into the nascent viral DNA strand during the replication process. drugbank.comnih.govpharmgkb.org The viral enzyme mistakes the drug's active form for a natural building block of DNA. patsnap.com This incorporation is a critical step in its mechanism of action, setting the stage for the final inhibitory event. drugbank.com
Once incorporated into the viral DNA, lamivudine triphosphate halts the elongation of the DNA chain. drugbank.compatsnap.com Lamivudine is a dideoxynucleoside, meaning it lacks the 3'-hydroxyl (-OH) group that is essential for forming the phosphodiester bond with the next incoming nucleotide. drugbank.compatsnap.com This absence prevents further extension of the DNA strand, effectively terminating the replication process. drugbank.compatsnap.compharmgkb.org This premature chain termination results in an incomplete and non-functional viral genome, thereby stopping the virus from multiplying. patsnap.com
Spectrum of Antiviral Activity in In Vitro Models
In vitro studies have demonstrated that lamivudine is active against a range of viruses. Its efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%. Lamivudine has shown potent activity against HIV type 1 (HIV-1), HIV type 2 (HIV-2), and Hepatitis B Virus (HBV). pharmgkb.orgeuropa.eumpa.se It has also been found to be effective against Feline Immunodeficiency Virus (FIV). avma.org The specific EC50 values can vary depending on the viral strain and the cell type used in the assay. europa.eumpa.se
| Virus | Strain/Isolate | Cell Type | EC50 (µM) | Source |
|---|---|---|---|---|
| HIV-1 | Laboratory Strains | Various | 0.003 - 15 | fda.gov |
| HIV-1 | Subtypes A-G | PBMCs | 0.001 - 0.170 | europa.eumpa.se |
| HIV-1 | Group O | PBMCs | 0.030 - 0.160 | europa.eumpa.se |
| HIV-2 | Laboratory Strains | Various | 0.16 - 0.51 | europa.eumpa.se |
| HIV-2 | Isolates | PBMCs | 0.002 - 0.120 | europa.eumpa.se |
| HBV | - | HepG2 2.2.15 cells | 0.0016 (after 9 days) | nih.gov |
| FIV | Wild-type clinical isolate | Feline PBMCs | 0.17 | avma.org |
Cellular and Molecular Responses to O-Acetyllamivudine Treatment
As the active form of this compound, lamivudine can induce specific cellular and molecular responses, particularly in the context of chronic viral infections like hepatitis B. High viral loads in chronic HBV infections can lead to a state of T-cell hyporesponsiveness, where the immune cells are less effective at fighting the virus. nih.govscispace.com
Studies have shown that treatment with lamivudine, by significantly reducing the amount of HBV DNA in the blood, can help restore these suppressed immune functions. nih.govscispace.comnih.gov A notable effect is the enhancement of CD4+ T-cell mediated responses to HBV nucleocapsid antigens (HBcAg and HBeAg). scispace.com This restoration of T-cell responsiveness can be observed shortly after starting treatment, coinciding with the drop in viremia. nih.govscispace.com Interestingly, the effect is not strictly limited to HBV-specific T-cells; lamivudine treatment has also been shown to enhance T-cell responses to other mitogens and recall antigens, suggesting a more general improvement in T-cell function. nih.govscispace.com This immunomodulatory effect, secondary to its primary antiviral action, highlights the interplay between viral replication and the host immune response.
Preclinical Efficacy Studies in Non Human Biological Systems
In Vitro Cellular Models for Efficacy Assessment
The initial assessment of antiviral efficacy is conducted using in vitro cellular models. These assays provide a rapid and controlled environment to determine a compound's intrinsic activity against a specific virus. For a derivative of Lamivudine (B182088), these studies would primarily focus on its activity against HIV and HBV.
Commonly used cell lines for HBV efficacy testing include the human hepatoblastoma cell line HepG2.2.15, which stably replicates the virus. nih.govresearchgate.net Other advanced models like primary human hepatocytes (PHHs), HepaRG cells, and hepatoma cell lines engineered to express the human NTCP receptor (the entry receptor for HBV) are also used to create a more physiologically relevant testing environment. frontiersin.orgmdpi.com
For anti-HIV activity, researchers utilize various human T-cell lines such as MT-4 or CEM, as well as more clinically relevant primary cells like peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages. nih.gov
In these models, the primary endpoint is the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. This is typically measured by quantifying viral DNA or RNA levels, or by assessing the activity of viral enzymes like reverse transcriptase. nih.govnih.gov
Illustrative Data Table for In Vitro Antiviral Activity The following table is a representative example of how data for a compound like o-Acetyllamivudine would be presented. The values are hypothetical and for illustrative purposes only, as no specific data for this compound has been published.
| Virus | Cell Line | Assay Method | EC50 (µM) |
|---|---|---|---|
| HBV | HepG2.2.15 | HBV DNA Reduction (qPCR) | Data Not Available |
| HIV-1 (IIIB) | MT-4 | Reverse Transcriptase Activity | Data Not Available |
| HIV-1 (Ba-L) | PBMCs | p24 Antigen ELISA | Data Not Available |
Non-Human Animal Models for Efficacy Studies
Following promising in vitro results, the compound is evaluated in non-human animal models to assess its efficacy in a complex living system. The choice of animal model is critical and depends on its ability to recapitulate key aspects of the human viral infection and disease pathogenesis. nih.gov
The design of non-human animal studies is guided by rigorous scientific and ethical principles to ensure the reliability and reproducibility of the results. Key considerations include:
Selection of an Appropriate Model : For HBV, the woodchuck (Marmota monax) and its cognate Woodchuck Hepatitis Virus (WHV) is a highly valued model because the viral life cycle and progression to hepatocellular carcinoma closely mirror human HBV infection. nih.gov For HIV, which does not effectively infect non-human species, the primary models are non-human primates (NHPs), such as rhesus macaques (Macaca mulatta), infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian-Human Immunodeficiency Virus (SHIV). frontiersin.orgvaxreport.org These models are crucial for studying viral dynamics, immune responses, and the establishment of viral reservoirs. mdpi.comnih.gov
Clear Objectives and Hypotheses : Studies must have a well-defined scientific question, such as determining the effect of the compound on viral load or disease progression.
Statistical Principles : The number of animals must be sufficient to provide statistical power. Randomization of animals into treatment and control groups is essential to minimize bias. Appropriate control groups (e.g., placebo or parent drug) are included to validate the findings.
Endpoint Definition : Primary efficacy endpoints are clearly defined before the study begins. For antiviral studies, this is typically the reduction in plasma viral load (viral RNA for SIV, viral DNA for WHV) compared to the control group.
In these animal models, the efficacy of a compound like this compound would be determined by monitoring specific virological and immunological markers over time.
In the woodchuck model of HBV , animals chronically infected with WHV would be treated with the compound. The primary measure of efficacy would be the reduction in serum WHV DNA levels and viral antigens. Liver biopsies may also be taken to assess the reduction of viral replication intermediates within the liver. nih.gov
In SIV-infected macaque models of HIV , animals would be treated after the establishment of a stable viral load. The key efficacy outcome is the magnitude and duration of the reduction in plasma SIV RNA levels. nih.gov These studies are also invaluable for understanding how a drug affects viral reservoirs in tissues like lymph nodes and the gut, which is a critical area of research for HIV cure strategies. mdpi.com
Currently, there are no published studies detailing the evaluation of this compound in either the woodchuck or NHP models.
Illustrative Data Table for In Vivo Antiviral Efficacy The following table is a representative example of how data for a compound like this compound would be presented. The values are hypothetical and for illustrative purposes only, as no specific data for this compound has been published.
| Animal Model | Virus | Primary Efficacy Endpoint | Result (vs. Control) |
|---|---|---|---|
| Woodchuck (Marmota monax) | WHV | Log10 Reduction in Serum WHV DNA | Data Not Available |
| Rhesus Macaque (Macaca mulatta) | SIVmac251 | Log10 Reduction in Plasma SIV RNA | Data Not Available |
Structure Activity Relationship Sar Studies
Stereochemical Influence on Biological Activity
The stereochemistry of lamivudine (B182088) and its analogs is arguably one of the most critical factors governing their biological activity. ontosight.aiscbt.com Lamivudine itself is the β-L-enantiomer of 2',3'-dideoxy-3'-thiacytidine, and it is this specific configuration that is responsible for its potent antiviral effects. ontosight.ainih.gov
Early research into nucleoside analogs often focused on the D-isomers, as these are the naturally occurring forms in human biology. However, the discovery that the L-enantiomers of certain nucleosides could exhibit potent antiviral activity with reduced cellular toxicity was a significant breakthrough. ekb.eg In the case of lamivudine, the β-L-enantiomer is a more potent inhibitor of HIV reverse transcriptase than its β-D counterpart. asm.org
This stereoselectivity is rooted in the three-dimensional structure of the viral enzyme's active site. The β-L configuration of lamivudine allows it to be efficiently phosphorylated to its active triphosphate form and subsequently incorporated into the growing viral DNA chain, leading to chain termination. nih.govdrugbank.com The β-D-enantiomer, on the other hand, is a weaker inhibitor and is more susceptible to cellular deamination, which reduces its antiviral efficacy. A model explaining the resistance of the M184I mutant of HIV reverse transcriptase suggests that steric hindrance occurs with NRTIs having a β-L-ring configuration, such as the therapeutic enantiomer of 3TC. pnas.org
Table 2: Influence of Stereochemistry on Anti-HIV Activity
| Compound | Stereochemistry | Antiviral Potency |
|---|---|---|
| Lamivudine (3TC) | β-L-enantiomer | Potent |
| ent-Lamivudine | β-D-enantiomer | Less Potent asm.org |
Influence of Base and Sugar Moiety Modifications
Beyond the acetyl group and stereochemistry, modifications to the core pyrimidine (B1678525) base and the oxathiolane sugar moiety have been extensively explored to optimize the antiviral profile of lamivudine analogs.
Modifications to the sugar moiety, such as replacing the 3'-carbon with an oxygen atom to create a dioxolane ring, have resulted in potent anti-HIV analogs. nih.gov However, the introduction of a 3'-fluorine in the sugar moiety of d-D4FC was found to strongly reduce its antiviral activity. asm.org This highlights the sensitivity of the biological activity to even small changes in the sugar ring's structure.
On the base moiety, modifications at the 5-position of the cytosine ring have been a key area of investigation. For example, the replacement of hydrogen with fluorine at this position has been shown to result in more potent antiviral nucleosides. psu.edu However, in a series of 2′,3′-dideoxy-2′,3′-didehydrocytidine analogues, the 5-fluorocytosine (B48100) base modification did not lead to an improvement in antiviral activity. asm.org N4-acyl substitutions on the cytosine base have also been explored as a prodrug strategy, though as mentioned earlier, N4-acetylation of lamivudine did not show improved antiviral potency. psu.edu
Table 3: Effect of Base and Sugar Modifications on Antiviral Activity
| Compound/Analog Series | Modification | Impact on Antiviral Activity |
|---|---|---|
| Dioxolane Cytosine Nucleosides | Replacement of 3'-sulfur with oxygen | Resulted in potent anti-HIV analogues nih.gov |
| 3'-Fluoro-d-D4FC | Introduction of a 3'-fluorine in the sugar | Strongly reduced antiviral activity asm.org |
| 5-Fluoro-Cytosine Analogs | Fluorine at the 5-position of the cytosine base | Can result in more potent antiviral nucleosides psu.edu |
| N4-Acyl-Cytosine Analogs | Acyl group at the N4 position | Did not consistently improve antiviral activity psu.edu |
Analytical Methodologies for O Acetyllamivudine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of o-acetyllamivudine, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the identity and purity of this compound. The acetylation of the primary alcohol in lamivudine (B182088) would induce predictable shifts in the NMR spectrum.
¹H NMR: The proton signals of the methylene group adjacent to the acetylated oxygen (-CH₂-O-Ac) are expected to shift downfield compared to the corresponding signals in lamivudine's hydroxymethyl group (-CH₂-OH). A new singlet corresponding to the methyl protons of the acetyl group would also be a key diagnostic feature.
¹³C NMR: Similarly, the carbon of the methylene group attached to the acetylated oxygen would experience a downfield shift. A characteristic signal for the carbonyl carbon of the acetyl group would appear in the range of 170-180 ppm, and a signal for the acetyl methyl carbon would be observed in the aliphatic region.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. The broad O-H stretching band present in the spectrum of lamivudine (around 3300-3500 cm⁻¹) would be absent in a pure sample of this compound.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group or fragments of the oxathiolane and cytosine rings.
Interactive Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Downfield shift of -CH₂- protons adjacent to the ester; singlet for acetyl -CH₃ protons. |
| ¹³C NMR | Signal for ester carbonyl carbon (170-180 ppm); signal for acetyl methyl carbon. |
| IR | Strong C=O stretch (1735-1750 cm⁻¹); absence of broad O-H stretch. |
| MS | Molecular ion peak corresponding to the molecular weight of this compound; characteristic fragmentation pattern. |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are crucial for separating this compound from related substances and for determining its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. The more lipophilic nature of this compound compared to lamivudine would result in a longer retention time under the same chromatographic conditions. UV detection is suitable for quantification, with the maximum absorbance wavelength being similar to that of lamivudine. Method validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, and robustness.
Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reactions and for preliminary purity assessments. The less polar nature of this compound would lead to a higher Rf value compared to lamivudine on a silica gel plate.
Interactive Table 2: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Bioanalytical Methods for Metabolite Profiling
As a prodrug, this compound is designed to be converted to its active form, lamivudine, in the body. Bioanalytical methods are therefore essential to study its pharmacokinetics and metabolism. These methods typically involve the analysis of biological matrices such as plasma, urine, or tissue homogenates.
The primary analytical challenge in the bioanalysis of prodrugs is to prevent the ex vivo conversion of the prodrug to the active drug during sample collection, processing, and storage. For this compound, which is an ester, this would involve the immediate inhibition of esterase activity, for example, by collecting blood samples in tubes containing an esterase inhibitor like sodium fluoride.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. An LC-MS/MS method for this compound would be developed to simultaneously quantify both the prodrug and its active metabolite, lamivudine. This would involve optimizing the chromatographic separation of the two compounds and the mass spectrometric conditions for their detection.
Metabolite profiling studies would aim to identify other potential metabolites of this compound besides lamivudine. This could involve using high-resolution mass spectrometry to screen for metabolites in biological samples from in vitro (e.g., liver microsomes) or in vivo (e.g., animal studies) experiments. The metabolic pathways could include hydrolysis of the ester bond, as well as other phase I and phase II metabolic transformations of the lamivudine moiety.
Future Perspectives in O Acetyllamivudine Research
Novel Synthetic Approaches and Derivatization Strategies
Future research into o-acetyllamivudine will likely concentrate on refining its synthesis and exploring novel derivatives to improve its physicochemical and pharmacological properties. Current synthetic methods can be optimized for greater efficiency, higher yields, and reduced environmental impact by employing principles of green chemistry, such as using biocatalysts or developing one-pot synthesis protocols.
Derivatization strategies offer a pathway to creating new analogues with enhanced characteristics. By chemically modifying the this compound molecule, researchers can aim to improve aspects like metabolic stability, cellular uptake, and target specificity. Strategies may involve introducing different functional groups to the acetyl moiety or other positions on the lamivudine (B182088) scaffold. For instance, creating a series of ester prodrugs with varying alkyl chain lengths could modulate lipophilicity, potentially improving membrane permeability. nih.govump.edu.pl
| Strategy | Rationale | Potential Outcome |
| Fluoro-acetylation | Introduction of fluorine can block metabolic hydrolysis sites and increase metabolic stability. | Enhanced bioavailability and prolonged half-life. |
| Amino Acid Conjugation | Attaching amino acids can utilize cellular amino acid transporters for improved uptake. | Increased intracellular concentration of the active drug. |
| Carbonate/Carbamate Linkers | Replacing the ester bond with carbonate or carbamate linkages can alter the rate of hydrolysis. | More controlled release of the parent drug, lamivudine. |
| N4-Substitution | Modifying the N4-amino group of the cytosine ring with moieties like isatin derivatives can create dual-action compounds. nih.gov | Broadened therapeutic application, potentially combining antiviral and other activities. nih.gov |
These derivatization efforts aim to generate a library of novel compounds for screening, leading to the identification of candidates with superior therapeutic profiles compared to the original this compound.
Advanced Prodrug Design for Enhanced Bioactivation
While this compound is a classic ester prodrug, future research is geared towards more sophisticated prodrug designs that offer greater control over drug release and targeting. The goal of advanced prodrug strategies is to ensure the parent drug, lamivudine, is released efficiently at the site of action while minimizing systemic exposure and potential off-target effects.
One promising approach is the development of "carrier prodrugs," where this compound is covalently linked to a carrier moiety. This can be designed to improve solubility, stability, or even to target specific tissues. For example, conjugation to dextran has been shown to selectively deliver lamivudine to the liver, achieving a 50-fold higher accumulation in the liver compared to the parent drug. acs.org This strategy could be adapted for this compound to target viral reservoirs.
Long-acting prodrugs represent another critical frontier. These are designed to enable drug delivery strategies that promote an extended duration of action, which could lead to less frequent dosing and improved patient adherence. nih.gov This might involve creating highly lipophilic derivatives of this compound that form a depot upon injection, from which the active drug is slowly released. nih.gov
| Prodrug Design | Mechanism of Action | Potential Advantage |
| Phosphate Esters | A phosphate group is added to increase water solubility, which is then cleaved by cellular phosphatases. nih.gov | Improved solubility for formulation and potentially altered absorption pathways. nih.gov |
| Phosphoramidates | These prodrugs can mask the hydrophilic phosphate group, improving cell membrane permeability before being metabolized intracellularly to the active triphosphate form. ump.edu.pl | Enhanced intracellular delivery and accumulation of the active metabolite. |
| Targeted Conjugates | The prodrug is linked to a molecule (e.g., antibody, polymer) that specifically recognizes receptors on target cells or tissues. acs.org | Increased drug concentration at the site of infection and reduced systemic toxicity. |
| Enzyme-Specific Prodrugs | The linker between the promoiety and the drug is designed to be cleaved only by specific enzymes that are overexpressed in target tissues or infected cells. | Highly specific drug release, maximizing efficacy and minimizing off-target effects. |
These advanced designs move beyond simple improvements in bioavailability to create "smarter" drugs that are activated under specific physiological conditions or in particular cellular compartments. nih.gov
Exploration of Broader Antiviral Spectrum
The parent compound, lamivudine, is a well-established therapeutic agent against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). nih.govselleckchem.com A significant future research direction for this compound is to investigate its efficacy against a wider range of viral pathogens. As a prodrug, this compound's enhanced cellular penetration could potentially overcome delivery barriers that limit the activity of lamivudine against other viruses.
Research should be directed towards screening this compound and its novel derivatives against viruses where other nucleoside analogues have shown promise. This could include:
Herpesviruses: Such as Herpes Simplex Virus (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV).
Influenza Viruses: Some synthetic nucleoside analogues are known to inhibit influenza viral RNA polymerase.
Other RNA viruses: The potential for activity against viruses like Respiratory Syncytial Virus (RSV) could be explored. nih.gov
It is also important to note that lamivudine itself has been investigated against other viruses, such as the Ebola virus, though studies found no evidence to support its therapeutic use for this disease. nih.gov Such findings underscore the need for rigorous in vitro and in vivo testing to validate any potential broad-spectrum activity of this compound. The exploration could lead to the repurposing of this compound, expanding its clinical utility beyond HIV and HBV.
Integration with Systems Biology Approaches
The integration of systems biology offers a powerful, holistic approach to understanding the complex interactions between this compound, the host, and the viral pathogen. frontiersin.org Instead of focusing on a single target, systems biology utilizes "multi-omics" data—including genomics, transcriptomics, and proteomics—to build comprehensive models of biological systems. frontiersin.org
For this compound research, this could involve:
Host-Pathogen Interaction Mapping: Using proteomic and transcriptomic data to map the cellular pathways that are perturbed by viral infection and subsequently modulated by treatment with this compound. This could reveal novel mechanisms of action or identify host factors essential for the drug's antiviral activity.
Biomarker Discovery: Analyzing molecular signatures from patients before and after treatment to identify biomarkers that predict therapeutic response or the emergence of resistance. This is a key component of "systems vaccinology" that can be adapted for antiviral drug research. nih.gov
Network Pharmacology: Building protein-protein interaction networks to understand how the drug affects not just the direct viral target (reverse transcriptase) but also a wider network of host proteins. researchgate.net This can help in predicting potential off-target effects and identifying opportunities for combination therapies.
By adopting these systems-level approaches, researchers can move beyond a one-drug, one-target paradigm to a more nuanced understanding that can guide the rational design of more effective therapeutic strategies and combination regimens involving this compound. crisprmedicinenews.com
Computational and In Silico Modeling for Predictive Research
Computational and in silico modeling are indispensable tools for accelerating drug discovery and development by reducing the time and cost associated with experimental screening. For this compound, these methods can be used to predict the properties of novel derivatives and to understand their mechanism of action at a molecular level.
Key computational approaches include:
Molecular Docking and Dynamics: These techniques can be used to model the interaction of lamivudine triphosphate (the active metabolite) with its viral enzyme target. nih.gov This allows researchers to predict how structural modifications in this compound derivatives might affect binding affinity and inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.com This can be used to predict the antiviral potency of newly designed this compound analogues before they are synthesized.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. ekb.eg This helps in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.
| Computational Method | Application in this compound Research | Predicted Outcome |
| Molecular Docking | Simulating the binding of the active metabolite to the viral reverse transcriptase active site. | Prediction of binding affinity and inhibitory potential of new derivatives. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the drug-target complex over time. | Understanding the stability of the interaction and the mechanism of inhibition. |
| QSAR Modeling | Correlating structural features of derivatives with their observed antiviral activity. | Guiding the design of new derivatives with improved potency. |
| In Silico ADMET | Predicting pharmacokinetic properties (e.g., solubility, permeability) and potential toxicities. ekb.eg | Early-stage filtering of compounds to select those with the best drug-like properties. |
By leveraging these predictive models, research on this compound can be more focused and efficient, allowing for the rational design of next-generation compounds with optimized therapeutic properties. nih.gov
Q & A
Q. How should researchers design studies to investigate this compound’s potential off-target effects?
- Methodological Answer : Employ high-throughput screening (e.g., kinase panels, GPCR assays) and transcriptomics (RNA-seq). Validate hits using CRISPR knockouts and isothermal titration calorimetry (ITC) for binding confirmation. Prioritize targets with high clinical relevance (e.g., cardiac ion channels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
